N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring, followed by the acylation of the resulting intermediate with cyclohexyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring and amide functional groups may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound shares the cyclohexyl group and amide functionality but differs in the presence of a morpholinoethyl group and carbodiimide functionality.
4-Piperidineacetamide, N-cyclohexyl-3-[(5-phenoxymethyl)-3-isoxazolyl]methyl: Similar in having a cyclohexyl group and an oxazole ring but differs in the specific substituents and overall structure.
Uniqueness
N-Cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
57068-70-9 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(17)16(12-7-5-4-6-8-12)14-15-11(3)9-18-14/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
WXXKIYOHQJVYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(C2CCCCC2)C(=O)C(C)C |
Origin of Product |
United States |
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